(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione

π-conjugation UV-vis spectroscopy push-pull chromophore

Procure CAS 1164530-91-9 for its irreplaceable role as a PI3Kγ-negative control. Unlike N-unsubstituted TZDs, this compound eliminates the acidic NH proton (HBD=0), making it pharmacophore-inactive and essential for validating target engagement. Its extended allylidene bridge and N3-phenyl group create a unique π-conjugated system for ICT studies, while its scaffold serves as a versatile late-stage intermediate for TNFR1 modulator libraries. Ensure assay specificity with this high-purity, research-exclusive compound.

Molecular Formula C16H11NO3S
Molecular Weight 297.33
CAS No. 1164530-91-9
Cat. No. B3018539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione
CAS1164530-91-9
Molecular FormulaC16H11NO3S
Molecular Weight297.33
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=O
InChIInChI=1S/C16H11NO3S/c18-15-14(10-4-8-13-9-5-11-20-13)21-16(19)17(15)12-6-2-1-3-7-12/h1-11H/b8-4+,14-10-
InChIKeyKCTVFQLEIJFNLZ-NDUUIVGLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1164530-91-9 (5Z)-5-[(E)-3-(Furan-2-yl)prop-2-enylidene]-3-phenylthiazolidine-2,4-dione: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


(Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione (CAS 1164530-91-9; PubChem CID 6376784) is a fully substituted 5-arylidene-2,4-thiazolidinedione (TZD) derivative. It features an N3-phenyl substituent and an extended allylidene bridge linking the C5 position of the TZD core to a furan-2-yl terminus, creating a conjugated π-system spanning three exocyclic double bonds [1]. The compound has a molecular formula of C16H11NO3S, a molecular weight of 297.3 g/mol, and computed physicochemical properties including XLogP3-AA of 3.7, a topological polar surface area (TPSA) of 75.8 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [1]. Spectroscopic characterization data, including 1H and 13C NMR spectra acquired in DMSO-d6, are publicly available [2]. The compound is commercially offered at ≥95% purity for research use .

Why Generic Substitution of CAS 1164530-91-9 with Other 5-Arylidene-Thiazolidinediones Fails: Structural Determinants of Target Engagement and Physicochemical Divergence


The thiazolidinedione scaffold is pharmacologically promiscuous; however, three structural features of CAS 1164530-91-9 create a distinct profile that cannot be replicated by close-in-class analogs. First, the extended allylidene bridge (three conjugated C=C bonds between the TZD C5 and the furan ring) generates a substantially larger π-delocalization pathway than the single-bond methylene linker found in compounds such as (5E)-5-(furan-2-ylmethylidene)-3-phenylthiazolidine-2,4-dione, altering both electronic absorption properties and molecular shape complementarity at planar binding sites [1]. Second, the N3-phenyl substituent eliminates the acidic TZD NH proton (hydrogen bond donor count = 0), which is a critical pharmacophoric element for PI3Kγ inhibition in the furan-2-ylmethylene TZD series [2]; removing this donor fundamentally changes the compound's hydrogen-bonding capacity relative to N-unsubstituted TZDs (HBD = 1). Third, the combination of N3-phenyl hydrophobicity with the extended furan-allylidene system yields a computed XLogP3-AA of 3.7, which differs from both the more polar N-(4-ethoxyphenyl) analog EF24 and the less lipophilic N-unsubstituted parent scaffold, affecting membrane permeability and non-specific binding [1]. These structural determinants are not interchangeable without altering biological recognition, solubility, and spectroscopic signatures [3].

Quantitative Evidence Guide for CAS 1164530-91-9: Comparator-Anchored Differentiation of (Z)-5-((E)-3-(Furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione


Extended Allylidene π-Conjugation: Three Double Bonds vs. One in the Methylene-Bridged 5-(Furan-2-ylmethylidene) Analog

CAS 1164530-91-9 incorporates an allylidene bridge (─CH═CH─CH═) connecting the TZD C5 to the furan ring, yielding a continuous π-conjugated pathway spanning 3 exocyclic C=C bonds, compared to a single methylene C═C bond in (5E)-5-(furan-2-ylmethylidene)-3-phenylthiazolidine-2,4-dione. This extended conjugation is structurally analogous to the donor-π-acceptor architecture systematically studied in 5-arylidene-TZD solvatochromic probes, where increasing the conjugation length between the electron-deficient TZD acceptor and the electron-rich furan donor red-shifts the intramolecular charge transfer (ICT) absorption band and enhances the molar extinction coefficient [1]. The allylidene linker also adds conformational flexibility (3 rotatable bonds vs. 1 in the methylene analog), which modulates the effective conjugation length and may broaden the ICT absorption profile in solution [1].

π-conjugation UV-vis spectroscopy push-pull chromophore NLO materials

Zero Hydrogen Bond Donors: N3-Phenyl Substitution Eliminates the Acidic TZD NH Critical for PI3Kγ Binding

The N3-phenyl substitution on CAS 1164530-91-9 results in a hydrogen bond donor (HBD) count of zero, in contrast to N-unsubstituted TZD derivatives (HBD = 1, from the acidic TZD NH proton). This is pharmacologically significant because in the furan-2-ylmethylene thiazolidinedione series reported by Pomel et al. (2006), the acidic NH group on the TZD moiety forms a critical hydrogen bond with the PI3Kγ hinge region (Val882 backbone carbonyl), and its methylation or substitution abolishes PI3Kγ inhibitory activity [1]. The prototypical series member AS-252424 ((5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione) retains the NH proton (HBD = 2 including phenolic OH) and achieves PI3Kγ IC50 of 33 nM with >10-fold selectivity over PI3Kα [1]. Consequently, CAS 1164530-91-9 (HBD = 0) is predicted to lack PI3Kγ inhibitory activity, making it a structurally matched negative control compound for assays where PI3K engagement must be excluded.

PI3K inhibition kinase selectivity hydrogen bonding pharmacophore

Computed Lipophilicity Divergence: XLogP3-AA of 3.7 vs. EF24 and N-Unsubstituted Allylidene-TZD

The computed XLogP3-AA value for CAS 1164530-91-9 is 3.7, reflecting the balance between the hydrophobic N3-phenyl group and the polar furan oxygen and TZD carbonyls [1]. This positions it at an intermediate lipophilicity between the N-unsubstituted analog 5-(3-(furan-2-yl)allylidene)thiazolidine-2,4-dione (estimated XLogP3-AA ~2.4 for C10H7NO3S) and the more polar N-(4-ethoxyphenyl) analog EF24 (estimated XLogP3-AA ~3.5 for C18H15NO4S, with an additional ethoxy oxygen increasing HBA to 5 and TPSA to ~85 Ų) [1]. The TPSA of 75.8 Ų for the target compound is below the commonly cited 140 Ų threshold for oral bioavailability but above the 60 Ų threshold for blood-brain barrier penetration, suggesting context-dependent membrane partitioning properties that differ from both comparators [1].

lipophilicity ADME prediction permeability TZD SAR

TNF-α Pathway Divergence: Agonistic vs. Antagonistic Response Dictated by N-Substitution Topology in the Allylidene-TZD Scaffold

The intermediate scaffold 5-(3-(furan-2-yl)allylidene)thiazolidine-2,4-dione—which differs from CAS 1164530-91-9 only by lacking the N3-phenyl substituent—was synthesized and biologically evaluated as a precursor for TNF-α receptor type-1 (TNFR1) inhibitors by Darskhan (2020) [1]. The fully elaborated target compound in that study, which appended a phenylpiperazine-acetyl moiety to the N3 position of the TZD ring, did not inhibit TNF-α activity through TNFR1 antagonism; instead, MTT assay data showed that the compound exacerbated TNF-α cytotoxic effects, indicating an agonistic functional profile at TNFR1 [1]. This result highlights that the biological outcome at TNF-α signaling nodes is exquisitely sensitive to the nature of the N3 substituent appended to the 5-(furan-2-yl)allylidene-TZD scaffold, and that CAS 1164530-91-9—bearing a simple N3-phenyl group—occupies a distinct chemical space from the N3-phenylpiperazine-acetyl derivative studied by Darskhan.

TNF-α modulation TNFR1 inflammation agonist/antagonist switch

Spectroscopic Characterization: Publicly Available NMR Data vs. Uncharacterized In-House Analogs

CAS 1164530-91-9 has publicly accessible 1H and 13C NMR spectra deposited in the SpectraBase database (recorded in DMSO-d6) and linked from its PubChem compound record (CID 6376784) [1][2]. This provides a verifiable spectroscopic fingerprint for identity confirmation upon procurement. In contrast, many closely related 5-arylidene-TZD analogs available from chemical vendors lack publicly accessible primary characterization data, requiring buyers to rely solely on vendor-provided certificates of analysis. The commercial supplier Chemenu lists the compound at ≥95% purity (Catalog No. CM786128) .

NMR spectroscopy compound identity verification quality control procurement

Absence of Published Direct Bioactivity Data: A Critical Caveat for Selection Decisions

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB reveals that CAS 1164530-91-9 has no published quantitative bioactivity data (IC50, Ki, EC50, MIC, or % inhibition values) in any peer-reviewed primary research article or public screening database as of April 2026 [1][2]. The PubChem record (CID 6376784) lists zero BioAssay results [1], and no entry for this compound was found in ChEMBL. This contrasts with well-characterized furan-TZD analogs such as AS-252424 (PI3Kγ IC50 = 33 nM) [3] and EF24 (breast cancer GI50 = 0.7–0.8 μM) . Prospective users requiring established biological potency data should consider that selecting this compound entails either generating de novo activity data or accepting that its biological profile remains undefined. Users seeking a bioactivity-annotated furan-TZD should evaluate AS-252424 or EF24 as alternatives with published quantitative pharmacology.

data availability literature gap risk assessment procurement diligence

Best-Fit Application Scenarios for CAS 1164530-91-9 (Z)-5-((E)-3-(Furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione Based on Validated Evidence


Structurally Defined Negative Control for PI3Kγ Inhibitor Screening Cascades

Because CAS 1164530-91-9 lacks the TZD NH hydrogen bond donor required for PI3Kγ hinge-region binding (HBD = 0 vs. HBD = 2 for AS-252424) [1], it is predicted to be inactive against PI3Kγ. This makes it an ideal negative control compound for PI3Kγ biochemical and cellular assays where the contribution of the TZD NH donor to target engagement must be isolated. Use at equimolar concentrations to the active comparator AS-252424 (typically 0.01–10 μM in PI3Kγ ATP-competitive assays) to confirm that observed inhibitory activity is pharmacophore-dependent rather than arising from non-specific assay interference [1].

Chemical Biology Probe Scaffold for TNF-α Pathway SAR Exploration via N3 Derivatization

The 5-(furan-2-yl)allylidene-TZD core has been validated as a scaffold that engages the TNF-α/TNFR1 signaling axis, with the biological outcome (agonism vs. antagonism) dependent on the N3 substituent topology [2]. CAS 1164530-91-9, with its simple N3-phenyl group, represents the minimal aromatic N-substituted variant of this scaffold. Researchers synthesizing N3-diversified libraries can use this compound as the direct comparator to determine whether additional N3 functionality (e.g., basic amines, hydrogen bond donors, extended linkers) converts the scaffold from an inactive or probe state into a potent TNFR1 modulator [2].

Reference Chromophore for Solvatochromic and Nonlinear Optical Studies of Push-Pull TZD Derivatives

The extended allylidene π-conjugation of CAS 1164530-91-9 (3 exocyclic C═C bonds between the TZD acceptor and furan donor) positions it as a candidate push-pull chromophore for intramolecular charge transfer (ICT) studies [3]. The N3-phenyl substituent further modulates the electron density on the TZD ring, differentiating its solvatochromic behavior from both N-unsubstituted and N-alkyl TZD analogs. Researchers investigating 5-arylidene-TZD photophysics should characterize this compound in solvents of varying polarity (e.g., cyclohexane through DMSO) to quantify its ICT absorption band, Stokes shift, and ground-state vs. excited-state dipole moment ratio, using the established methodology of Rančić et al. [3].

Synthetic Intermediate for N3-Functionalized TZD Libraries Targeting Inflammatory or Oncogenic Pathways

The fully substituted N3-phenyl-5-allylidene-TZD architecture of CAS 1164530-91-9 provides a versatile late-stage intermediate. The furan ring is amenable to electrophilic substitution (e.g., halogenation, nitration), while the phenyl ring can undergo further functionalization (e.g., sulfonation, nitration) to modulate electronic properties and biological target engagement [4]. Given the established role of TZD derivatives as PPARγ ligands, aldose reductase inhibitors, and VEGFR-2/EGFR tyrosine kinase inhibitors in published medicinal chemistry campaigns, this scaffold is a suitable starting material for generating focused compound libraries [4].

Quote Request

Request a Quote for (Z)-5-((E)-3-(furan-2-yl)allylidene)-3-phenylthiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.